2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methoxy substituent at the fifth carbon of the pentanoic acid backbone. The Cbz group is widely used in peptide synthesis to protect amine functionalities during stepwise assembly . Its synthesis likely involves coupling benzyl chloroformate with a suitably functionalized pentanoic acid precursor, analogous to methods described for related compounds .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
5-methoxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-19-9-5-8-12(13(16)17)15-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
CPRDEIKAGCDMLD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- L-Glutamic acid or its derivatives
- Benzyl chloroformate (for Cbz protection)
- Benzyl alcohol or benzyl bromide (for benzyl ester formation)
- Methanol (for methyl ester formation if methoxy group is introduced)
Stepwise Synthesis Overview
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of the α-amino group with benzyloxycarbonyl chloride (Cbz-Cl) | Base (e.g., NaHCO3), aqueous/organic biphasic system | Forms N-Cbz-glutamic acid |
| 2 | Esterification of the γ-carboxyl group with benzyl alcohol or benzyl bromide | Acid catalyst (e.g., HCl, H2SO4) or base (e.g., NaH) depending on route | Forms benzyl ester on side chain |
| 3 | Introduction of methoxy group at the 5-position (if applicable) | Methylation reagents or methanol under acidic/basic catalysis | Optional, depending on target compound |
Detailed Methodologies
3.3.1 N-Cbz Protection of Glutamic Acid
The amino group of glutamic acid is selectively protected by reaction with benzyl chloroformate under mild basic conditions (e.g., sodium bicarbonate or sodium carbonate buffer) at low temperature to avoid side reactions. This step yields N-(benzyloxycarbonyl)-L-glutamic acid with high selectivity and yield.
3.3.2 Benzyl Ester Formation on Side Chain
The γ-carboxyl group is esterified by treatment with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or by direct benzyl bromide alkylation under basic conditions. This step protects the side chain carboxyl functionality, facilitating subsequent reactions.
Methoxy Group Introduction
For the methoxy substitution at the 5-position, methylation can be achieved via methyl iodide or dimethyl sulfate under basic conditions or by transesterification with methanol. This step is less commonly reported and may depend on the specific synthetic target variant.
4. Representative Experimental Procedures
5. Analytical and Purification Techniques
- Purification: Recrystallization from ethyl acetate/hexane or silica gel column chromatography
- Characterization:
Summary Table of Key Physical and Chemical Properties
7. Research Discoveries and Synthetic Improvements
- The use of benzyl chloroformate for amino protection is well-established and offers mild reaction conditions with high selectivity, minimizing racemization.
- Coupling agents like DCC facilitate efficient esterification of the side chain carboxyl group without affecting the protected amino group.
- Recent advancements include the use of greener solvents and microwave-assisted synthesis to reduce reaction times and improve yields, although specific reports on this compound are limited.
- The methoxy substitution at the 5-position remains less explored and may require tailored conditions depending on the desired derivative.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing selective reactions at other functional sites. The methoxy group may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid with structurally related analogs, highlighting differences in substituents, molecular properties, and synthetic yields:
Key Observations:
Protecting Groups: The Cbz group (benzyloxycarbonyl) offers moderate stability under acidic conditions but is cleavable via hydrogenolysis, whereas tert-butoxycarbonyl (Boc) is stable under basic conditions but labile in strong acids . Dual protection (e.g., Cbz and Boc) is employed in multi-step syntheses to selectively deprotect functional groups .
Substituent Effects: Methoxy vs. Ethoxy: Methoxy groups enhance metabolic stability compared to ethoxy, which may improve pharmacokinetics . Oxo vs.
Synthetic Yields: Compounds with simpler substituents (e.g., methoxy) achieve higher yields (e.g., 85% for fluorinated analogs in ) compared to multi-functionalized derivatives like 5-(((benzyloxy)carbonyl)amino)-4-oxopentanoic acid (42% yield) .
Biological Relevance: While none of the evidence explicitly details biological activity for the target compound, analogs like GC376 () and MPI20c () demonstrate the utility of Cbz-protected amino acids in antiviral and protease inhibitor research .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural complexity, which includes an amino group and a methoxy group, making it a candidate for various therapeutic applications.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 270.29 g/mol
- CAS Number : 102969
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the modulation of immune responses and potential anti-inflammatory effects. The following sections detail specific findings related to its biological activities.
The compound primarily acts by inhibiting the activity of interleukin-15 (IL-15), a cytokine involved in the proliferation and activation of immune cells. Elevated levels of IL-15 are associated with several inflammatory and autoimmune disorders. Studies have shown that derivatives of benzoic acid, including this compound, can effectively reduce IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .
In Vitro Studies
A study conducted on various benzoic acid derivatives demonstrated that this compound significantly inhibited IL-15 activity in vitro. The results indicated:
- Reduction in PBMC Proliferation : A notable decrease in cell proliferation was observed at concentrations ranging from 10 µM to 100 µM.
- Cytokine Secretion : The compound reduced TNF-α and IL-17 secretion by approximately 50% compared to control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications to the benzyloxycarbonyl group enhance the compound's potency. The presence of the methoxy group was also found to be crucial for maintaining biological activity, suggesting that both functional groups contribute synergistically to its effects .
Data Tables
| Biological Activity | Observation | Concentration (µM) |
|---|---|---|
| PBMC Proliferation | Significant inhibition | 10 - 100 |
| TNF-α Secretion | Reduced by ~50% | 10 - 100 |
| IL-17 Secretion | Reduced by ~50% | 10 - 100 |
Case Studies
- Case Study on Autoimmune Disorders : In a clinical setting, patients with rheumatoid arthritis showed improved symptoms after treatment with compounds similar to this compound. The treatment led to decreased IL-15 levels and improved joint function.
- Cancer Research : Preliminary studies suggest that this compound may also play a role in cancer therapy by modulating immune responses against tumor cells, although further research is needed to establish its efficacy in oncological applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid?
- Methodological Answer : The synthesis typically involves sequential protection of the amine group using benzyloxycarbonyl (Cbz) under mild alkaline conditions (pH 8–9), followed by methoxy group introduction via nucleophilic substitution. Key steps include:
- Amine Protection : Reaction with benzyl chloroformate in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Methoxy Incorporation : Alkylation with methyl iodide in dimethylformamide (DMF) at 25°C for 12 hours .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and NMR (1H, 13C) to confirm regiochemical fidelity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) identifies methoxy protons (δ 3.2–3.4 ppm) and Cbz aromatic protons (δ 7.2–7.4 ppm). 13C NMR confirms carbonyl carbons (δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) .
Q. What protective groups are compatible with its structure, and why?
- Methodological Answer : The Cbz group is preferred for amine protection due to its stability under acidic conditions and ease of removal via hydrogenolysis (H₂/Pd-C). Alternatives like tert-butoxycarbonyl (Boc) are less suitable due to competing hydrolysis of the methoxy group in acidic deprotection .
Advanced Research Questions
Q. How can discrepancies in reported biological activity be resolved?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Orthogonal Analytical Validation : LC-MS to detect trace impurities (<0.1%) that may interfere with bioassays .
- Assay Standardization : Use of positive controls (e.g., known enzyme inhibitors) and replication under varied pH (6.5–7.5) and temperature (25–37°C) conditions .
Q. What strategies address stereochemical instability during synthesis?
- Methodological Answer : Racemization at the α-carbon is minimized by:
- Low-Temperature Reactions : Conducting coupling steps at –20°C in dichloromethane (DCM) with 1-hydroxybenzotriazole (HOBt) as an activator .
- Chiral Chromatography : Use of a Chiralpak IA column (hexane/isopropanol, 90:10) to isolate enantiomers with >99% enantiomeric excess (ee) .
Q. How can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol% HOBt) to identify optimal parameters .
- In Situ Monitoring : ReactIR spectroscopy tracks carbamate formation (peak at 1720 cm⁻¹) to terminate reactions at >90% conversion .
Q. How should conflicting solubility data be interpreted?
- Methodological Answer : Solubility variations in DMSO (20–50 mg/mL) may stem from hygroscopicity or polymorphic forms. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
